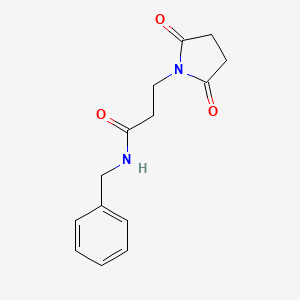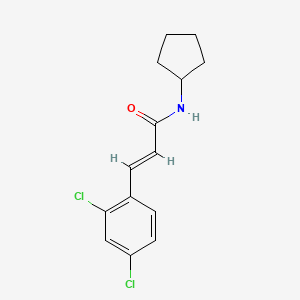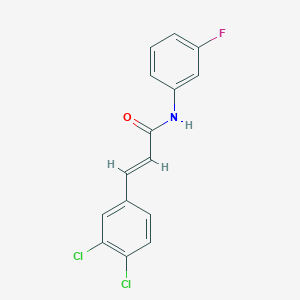
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and pharmaceutical research. DFP-10825 is a small molecule inhibitor that has been shown to target specific enzymes and signaling pathways, making it a promising tool for drug discovery and development.
作用機序
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide works by binding to specific enzymes and signaling molecules, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of key protein-protein interactions and the inhibition of specific enzymatic activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. These effects have been observed in a variety of cell types, including cancer cells and normal cells.
実験室実験の利点と制限
One of the primary advantages of using 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide in lab experiments is its specificity and selectivity. This compound has been shown to target specific enzymes and signaling pathways, making it a useful tool for studying the function of these molecules in cells and tissues. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide. One area of focus is the development of new drugs based on the structure and activity of this compound. Another area of interest is the identification of new targets and pathways that can be modulated by this compound. Finally, there is ongoing research into the potential applications of this compound in other fields, such as materials science and catalysis.
合成法
The synthesis of 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The process typically begins with the synthesis of 3,4-dichlorobenzaldehyde and 3-fluoroaniline, which are then used to prepare the corresponding amine and acid derivatives. These intermediates are then coupled together using standard peptide coupling reagents to form the final product, this compound.
科学的研究の応用
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in the fields of biochemistry and pharmacology. One of the primary areas of research has been in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for drug development.
特性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-13-6-4-10(8-14(13)17)5-7-15(20)19-12-3-1-2-11(18)9-12/h1-9H,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOCUXCNSATRM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)


![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)
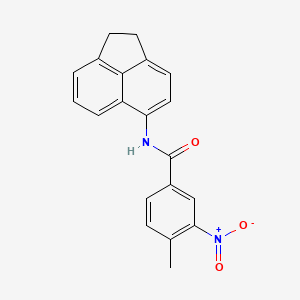

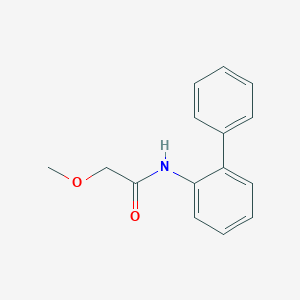

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)
